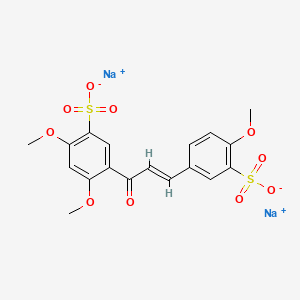
2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt is an organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt typically involves the reaction of appropriate methoxy and sulfonic acid derivatives under controlled conditionsThe reaction conditions often require low temperatures and the use of solvents like ethanol or water to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the methoxy and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce methoxy-substituted benzenes .
Scientific Research Applications
2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt is widely used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of dyes, pigments, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby altering their activity. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone-5,5’-disodium sulfonate
- Disodium 2,4-dimethoxy-5-[(E)-3-(4-methoxy-3-sulfonato-phenyl)prop-2-enoyl]benzenesulfonate
Uniqueness
2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt is unique due to its specific methoxy and sulfonic acid substitutions, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Properties
CAS No. |
30056-74-7 |
|---|---|
Molecular Formula |
C18H16Na2O10S2 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
disodium;2,4-dimethoxy-5-[(E)-3-(4-methoxy-3-sulfonatophenyl)prop-2-enoyl]benzenesulfonate |
InChI |
InChI=1S/C18H18O10S2.2Na/c1-26-14-7-5-11(8-17(14)29(20,21)22)4-6-13(19)12-9-18(30(23,24)25)16(28-3)10-15(12)27-2;;/h4-10H,1-3H3,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b6-4+;; |
InChI Key |
QGZCEIMQPKFFJH-SLNOCBGISA-L |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















